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Compound of Interest

Compound Name: ORY-1001(trans)

Cat. No.: B560137 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the clinical-stage LSD1 inhibitor ORY-1001 (iadademstat) with other

emerging alternatives. It includes supporting experimental data, detailed methodologies for key

experiments, and visualizations of relevant signaling pathways to facilitate a comprehensive

understanding of its performance and reproducibility.

ORY-1001 is a potent and selective, orally bioavailable small molecule that covalently inhibits

Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathogenesis

of various cancers.[1][2] Its mechanism of action and clinical activity have been evaluated in

numerous preclinical and clinical studies, positioning it as a significant therapeutic candidate,

particularly in hematological malignancies and small cell lung cancer.

Comparative Performance of LSD1 Inhibitors
The landscape of LSD1 inhibitors is expanding, with several molecules in clinical development.

A direct comparison of their biochemical potency reveals significant differences. A study

characterizing various LSD1 inhibitors under the same experimental conditions highlighted

iadademstat as one of the most potent clinical candidates.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b560137?utm_src=pdf-interest
https://www.oryzon.com/en/programs/iadademstat
https://pubmed.ncbi.nlm.nih.gov/29502954/
https://pubs.acs.org/doi/10.1021/acsptsci.1c00223
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Inhibition Type IC50 (nM)
Key Clinical
Indications

ORY-1001

(Iadademstat)
Covalent, Irreversible 0.33

Acute Myeloid

Leukemia (AML),

Small Cell Lung

Cancer (SCLC)

Bomedemstat (IMG-

7289)
Covalent, Irreversible 57

Myelofibrosis,

Essential

Thrombocythemia

GSK-2879552 Covalent, Irreversible 160
AML, SCLC

(Discontinued)

Pulrodemstat (CC-

90011)

Non-covalent,

Reversible
0.66 AML, SCLC

Seclidemstat (SP-

2577)

Non-covalent,

Reversible
1300

Ewing's Sarcoma,

Myelodysplastic

Syndrome (MDS)

Table 1: Comparison of Biochemical Potency of Clinically Investigated LSD1 Inhibitors. Data

sourced from a comprehensive in vitro characterization study to ensure comparability.[3]

Clinical Efficacy of ORY-1001 (Iadademstat)
Clinical trials have demonstrated the therapeutic potential of iadademstat in various cancer

settings, both as a monotherapy and in combination with other agents.

Acute Myeloid Leukemia (AML)
A Phase I study in patients with relapsed/refractory AML showed that iadademstat was well-

tolerated and exhibited signs of clinical and biological activity.[4][5][6] Reductions in blood and

bone marrow blast percentages were observed, along with induction of blast cell differentiation.

[6]

Subsequent clinical trials have explored iadademstat in combination therapies:
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ALICE Study (Phase IIa): In combination with azacitidine for elderly, newly diagnosed AML

patients, iadademstat demonstrated promising safety and efficacy.[7][8]

FRIDA Study (Phase Ib): This ongoing trial is evaluating iadademstat in combination with

gilteritinib in patients with relapsed/refractory AML with FLT3 mutations.[7]

Investigator-Initiated Study (Phase Ib): A study is underway to assess iadademstat in

combination with the standard-of-care (venetoclax plus azacitidine) in newly diagnosed AML.

[7] Preliminary data from a similar trial presented at ASH-2025 showed a 100% overall

response rate in the first 8 patients.[9]

Small Cell Lung Cancer (SCLC)
The CLEPSIDRA study (Phase IIa) evaluated iadademstat in combination with platinum-

etoposide in patients with relapsed SCLC, indicating its potential in solid tumors.[7]

Mechanism of Action and Signaling Pathways
LSD1, the target of iadademstat, is a histone demethylase that removes methyl groups from

histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of

target genes.[10][11] By inhibiting LSD1, iadademstat can reactivate silenced tumor suppressor

genes and induce differentiation in cancer cells.

Disruption of the LSD1-GFI-1 Complex in AML
In acute myeloid leukemia, the interaction between LSD1 and the transcription factor GFI-1

(Growth Factor Independence-1) is crucial for maintaining the leukemic stem cell phenotype

and blocking differentiation.[1][12] Iadademstat's covalent binding to the FAD cofactor in

LSD1's catalytic center sterically hinders the interaction with GFI-1.[1] This disruption leads to

the expression of myeloid differentiation genes.
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ORY-1001 disrupts the LSD1-GFI-1 complex, promoting myeloid differentiation.

Disruption of the LSD1-INSM1 Complex in SCLC
In a subset of small cell lung cancer tumors, the oncogenic program is driven by the interaction

of LSD1 with the transcription factor INSM1.[1] This interaction represses the expression of

NOTCH1 and HES1, leading to the upregulation of pro-tumorigenic factors ASCL1 and

NEUROD1.[1] Iadademstat's inhibition of LSD1 disrupts the LSD1-INSM1 interaction, restoring

the expression of NOTCH1 and HES1 and reducing the levels of ASCL1 and NEUROD1, which

can result in tumor regression.[1]
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ORY-1001's effect on the LSD1-INSM1 pathway in SCLC.

Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental methodologies are

crucial. Below are summaries of key in vitro assays used to characterize LSD1 inhibitors.

LSD1 Enzymatic Activity Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-

throughput format.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the product

of the demethylation reaction. The assay measures the change in signal from a methylated

substrate.

Protocol:

Compound Preparation: Prepare serial dilutions of the test compound.

Enzyme Incubation: In a 384-well plate, add recombinant human LSD1 enzyme.
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Substrate Addition: Add a biotinylated histone H3 peptide substrate and the HTRF

detection reagents.

Incubation: Incubate the plate at room temperature.

Signal Detection: Read the plate on an HTRF-compatible reader.

Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the

percentage of inhibition to determine the IC50 value.[13]

Cell Proliferation Assay
This assay assesses the effect of the LSD1 inhibitor on the proliferation and viability of cancer

cells.

Principle: Metabolically active cells reduce a tetrazolium salt to a colored formazan product.

The amount of formazan is proportional to the number of viable cells.

Protocol:

Cell Seeding: Seed cancer cells (e.g., THP-1 AML cells) in a 96-well plate.

Compound Treatment: Add serial dilutions of the LSD1 inhibitor to the wells.

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

Reagent Addition: Add the tetrazolium salt reagent (e.g., MTT or WST).

Incubation: Incubate to allow for formazan formation.

Absorbance Reading: Measure the absorbance at the appropriate wavelength.

Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of

cell growth (GI50).[13]

Western Blot for H3K4me2 Levels
This method confirms that the inhibitor engages LSD1 within the cell by measuring changes in

the methylation status of its substrate, H3K4.
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Principle: An increase in the cellular levels of dimethylated H3K4 (H3K4me2) indicates the

inhibition of LSD1's demethylase activity.[2]

Protocol:

Cell Treatment and Lysis: Treat cells with the LSD1 inhibitor. Harvest the cells and extract

total protein or histone proteins.

Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a

membrane.

Antibody Incubation: Block the membrane and incubate with a primary antibody against

H3K4me2. Also, probe for total Histone H3 or a loading control.

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody

and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Analysis: Quantify the band intensities to determine the relative increase in H3K4me2

levels upon inhibitor treatment.[13]
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General workflow for the evaluation of LSD1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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